An In-depth Technical Guide to 2-(Bromomethyl)-4-fluoro-1-nitrobenzene
An In-depth Technical Guide to 2-(Bromomethyl)-4-fluoro-1-nitrobenzene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, a valuable reagent in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
2-(Bromomethyl)-4-fluoro-1-nitrobenzene is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1] Its chemical structure consists of a benzene ring substituted with a bromomethyl group, a fluorine atom, and a nitro group at positions 2, 4, and 1, respectively.
Table 1: Physical and Chemical Properties of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |
| Molecular Weight | 234.02 g/mol | PubChem[1] |
| CAS Number | 82420-35-7 | PubChem[1] |
| IUPAC Name | 2-(bromomethyl)-4-fluoro-1-nitrobenzene | PubChem[1] |
| Synonyms | 5-fluoro-2-nitrobenzyl bromide | PubChem[1] |
It is important to distinguish this compound from its isomer, 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS Number: 454-15-9).[2][3][4][5] The differing positions of the fluorine and nitro groups significantly influence their chemical reactivity and physical properties.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons of the bromomethyl group (CH₂Br) typically in the range of 4.5-5.0 ppm. The aromatic region would display complex splitting patterns for the three aromatic protons due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR would show a signal for the benzylic carbon around 30-35 ppm. The aromatic carbons would appear in the range of 110-160 ppm, with the carbon attached to the nitro group being the most deshielded. The C-F coupling would be observable.
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IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching). Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C=C stretching in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is typically found in the 500-600 cm⁻¹ range.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the bromine atom and the nitro group.
Reactivity and Stability
The reactivity of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene is primarily dictated by the presence of the bromomethyl and nitro groups.
-
Benzylic Bromide Reactivity: The bromomethyl group is a reactive site for nucleophilic substitution reactions. The benzylic position is activated, making the bromine a good leaving group. This allows for the introduction of various functional groups by reaction with nucleophiles such as amines, alcohols, thiols, and carbanions.
-
Influence of the Nitro Group: The electron-withdrawing nature of the nitro group further enhances the reactivity of the benzylic bromide towards nucleophilic attack. It also deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common than substitution at the benzylic position.
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Stability and Storage: This compound is expected to be a lachrymator and should be handled with care in a well-ventilated fume hood. It should be stored in a cool, dry place away from moisture and strong bases to prevent decomposition. It is classified as a corrosive solid that causes severe skin burns and eye damage.[1]
Experimental Protocols
Synthesis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene
A plausible synthetic route to 2-(Bromomethyl)-4-fluoro-1-nitrobenzene involves the radical bromination of 4-fluoro-2-methyl-1-nitrobenzene. A general procedure, adapted from the synthesis of a similar compound, is described below.[6]
Reaction Scheme:
Materials:
-
4-fluoro-2-methyl-1-nitrobenzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Chloroform
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a solution of 4-fluoro-2-methyl-1-nitrobenzene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.[6]
-
Heat the reaction mixture at reflux (around 70-80 °C) for several hours. The reaction progress can be monitored by TLC or GC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.[6]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield pure 2-(Bromomethyl)-4-fluoro-1-nitrobenzene.[6]
Safety and Handling
2-(Bromomethyl)-4-fluoro-1-nitrobenzene is a hazardous chemical that requires careful handling.
GHS Hazard Classification:
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]
-
Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501.[1]
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Avoid contact with skin and eyes.[7]
-
In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[7][10]
Visualizations
The following diagrams illustrate the synthetic workflow and a typical reaction pathway for 2-(Bromomethyl)-4-fluoro-1-nitrobenzene.
Caption: Synthetic workflow for 2-(Bromomethyl)-4-fluoro-1-nitrobenzene.
Caption: Typical nucleophilic substitution reaction of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene.
References
- 1. 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | C7H5BrFNO2 | CID 10561643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | C7H5BrFNO2 | CID 10353967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMOMETHYL-1-FLUORO-4-NITROBENZENE CAS#: 454-15-9 [amp.chemicalbook.com]
- 4. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | CAS#:454-15-9 | Chemsrc [chemsrc.com]
- 5. Benzene,2-(bromomethyl)-1-fluoro-4-nitro- | 454-15-9 [chemnet.com]
- 6. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
